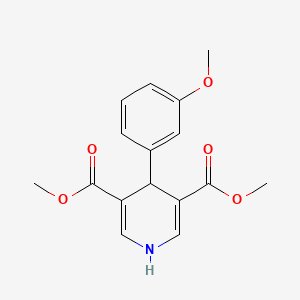

Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Overview

Description

Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This class of compounds is known for its diverse biological activities and is often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, and can be catalyzed by acids or bases to improve yield and reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: It can be reduced to form tetrahydropyridine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential use in developing cardiovascular drugs, particularly calcium channel blockers.

Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This leads to vasodilation and a reduction in blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

Amlodipine: A long-acting dihydropyridine calcium channel blocker used for similar indications.

Felodipine: Known for its high vascular selectivity and used in the management of hypertension.

Uniqueness

Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. Its methoxyphenyl group may confer distinct biological activities compared to other dihydropyridine derivatives.

Biological Activity

Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (DMDH) is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of DMDH based on recent research findings.

- IUPAC Name : Dimethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Molecular Formula : C₁₈H₁₈N₂O₅

- Molecular Weight : 342.34 g/mol

- CAS Number : 34014-60-3

Synthesis Methods

DMDH can be synthesized using various methods, including:

- Microwave-assisted synthesis , which enhances yield and reduces reaction time compared to traditional methods .

- Multi-component reactions , combining different reactants in a single step to streamline the synthesis process .

Antimicrobial Activity

DMDH has shown significant antimicrobial properties against various pathogens. Studies have evaluated its effectiveness against:

- Bacteria : DMDH exhibits activity against both Gram-positive and Gram-negative bacteria. In particular, it has been tested against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness noted .

- Fungi : The compound has demonstrated notable antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. In vitro assays indicated that DMDH can inhibit spore germination and growth of these fungi significantly .

Table 1: Antimicrobial Activity of DMDH

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 15.62 µg/ml |

| Escherichia coli | Bacterial | 20 µg/ml |

| Candida albicans | Fungal | 10 µg/ml |

| Aspergillus fumigatus | Fungal | 5 µg/ml |

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of DMDH. In animal models, compounds similar to DMDH have shown promise in reducing seizure frequency and severity. The mechanism is thought to involve modulation of neurotransmitter systems, particularly through calcium channel blockade typical of dihydropyridine derivatives .

Cardiovascular Effects

DMDH and its derivatives have been investigated for their cardiovascular effects, particularly in relation to hypertension management. Dihydropyridine compounds are known to function as calcium channel blockers, which can help in lowering blood pressure and improving cardiac function .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated DMDH against various microbial strains using disc diffusion and broth dilution methods. The results indicated significant antimicrobial activity, especially against A. fumigatus, with a MIC value of 5 µg/ml .

- Toxicity Assessment : The safety profile was assessed using hemolytic assays on human erythrocytes. DMDH exhibited low toxicity even at high concentrations (625 µg/ml), suggesting a favorable safety margin compared to standard antifungal agents like amphotericin B .

Properties

IUPAC Name |

dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-20-11-6-4-5-10(7-11)14-12(15(18)21-2)8-17-9-13(14)16(19)22-3/h4-9,14,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOHBLJKBQEPAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80980018 | |

| Record name | Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80980018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6370-12-3 | |

| Record name | Chromate(1-), [4-[2-[8-(aminosulfonyl)-1-(hydroxy-.kappa.O)-2-naphthalenyl]diazenyl-.kappa.N1]-3-(hydroxy-.kappa.O)-1-naphthalenesulfonato(3-)]hydroxy-, sodium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80980018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromate(1-), [4-[2-[8-(aminosulfonyl)-1-(hydroxy-κO)-2-naphthalenyl]diazenyl-κN1]-3-(hydroxy-κO)-1-naphthalenesulfonato(3-)]hydroxy-, sodium (1:1), (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.